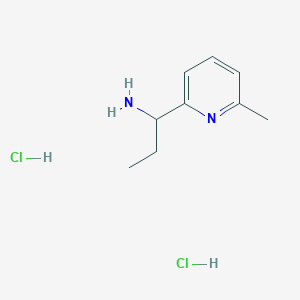
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine group. The compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride typically involves several steps:
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The compound is often purified using techniques such as crystallization or chromatography.
化学反应分析
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and solvents like methanol or dichloromethane. Reaction conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
科学研究应用
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.
相似化合物的比较
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-Methylpyridin-2-yl)propan-1-amine and N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine share structural similarities.
Uniqueness: The presence of the methyl group at the 6-position and the specific arrangement of the amine group confer unique chemical properties and reactivity to this compound, making it distinct from its analogs.
生物活性
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential interactions with enzymes and receptors. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.
This compound is characterized by its amine functional group and a methylpyridine moiety, which contribute to its reactivity and biological interactions. The compound is typically encountered in its hydrochloride salt form, enhancing its solubility and stability for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects:
- Molecular Targets : The compound may bind to specific enzymes or receptors, influencing their function.
- Pathways Involved : The exact pathways depend on the target; for instance, it may inhibit or activate enzymes involved in metabolic pathways relevant to disease processes.
Enzyme Interaction Studies
The compound has been utilized in biochemical studies to explore enzyme interactions and metabolic pathways. It serves as a building block in the synthesis of more complex organic molecules and has been implicated in various biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.
Study on Enzyme Inhibition
A study investigated the inhibition of specific kinases by related pyridine compounds, revealing that structural modifications can significantly affect potency. For instance, the introduction of different substituents on the pyridine ring altered the compound's ability to inhibit kinase activity effectively . This highlights the importance of structural diversity in developing potent inhibitors.
Anticonvulsant Activity Assessment
In another study focusing on related compounds, several derivatives were evaluated for anticonvulsant activity using established animal models. Compounds demonstrated protective effects against seizures, suggesting that structural features similar to those in this compound may confer similar therapeutic potential .
属性
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYKWVFLSJAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














